molecular formula C19H20F2N2O B11511679 (2,4-Difluoro-benzyl)-[2-(5-methoxy-2-methyl-1H-indol-3-yl)-ethyl]-amine

(2,4-Difluoro-benzyl)-[2-(5-methoxy-2-methyl-1H-indol-3-yl)-ethyl]-amine

Cat. No.: B11511679
M. Wt: 330.4 g/mol
InChI Key: UGGUOXXZWZMKQP-UHFFFAOYSA-N
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Description

[(2,4-DIFLUOROPHENYL)METHYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a combination of a difluorophenyl group and an indole moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-DIFLUOROPHENYL)METHYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The difluorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a difluorobenzene derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

[(2,4-DIFLUOROPHENYL)METHYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitric acid, sulfuric acid

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Properties

Molecular Formula

C19H20F2N2O

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C19H20F2N2O/c1-12-16(17-10-15(24-2)5-6-19(17)23-12)7-8-22-11-13-3-4-14(20)9-18(13)21/h3-6,9-10,22-23H,7-8,11H2,1-2H3

InChI Key

UGGUOXXZWZMKQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=C(C=C(C=C3)F)F

Origin of Product

United States

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